Methyl 4'-(((benzyloxy)carbonyl)amino)-2-fluoro-[1,1'-biphenyl]-3-carboxylate
CAS No.: 1381944-37-1
Cat. No.: VC2708650
Molecular Formula: C22H18FNO4
Molecular Weight: 379.4 g/mol
* For research use only. Not for human or veterinary use.
![Methyl 4'-(((benzyloxy)carbonyl)amino)-2-fluoro-[1,1'-biphenyl]-3-carboxylate - 1381944-37-1](/images/structure/VC2708650.png)
CAS No. | 1381944-37-1 |
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Molecular Formula | C22H18FNO4 |
Molecular Weight | 379.4 g/mol |
IUPAC Name | methyl 2-fluoro-3-[4-(phenylmethoxycarbonylamino)phenyl]benzoate |
Standard InChI | InChI=1S/C22H18FNO4/c1-27-21(25)19-9-5-8-18(20(19)23)16-10-12-17(13-11-16)24-22(26)28-14-15-6-3-2-4-7-15/h2-13H,14H2,1H3,(H,24,26) |
Standard InChI Key | SWFHSVRZULQPEA-UHFFFAOYSA-N |
SMILES | COC(=O)C1=CC=CC(=C1F)C2=CC=C(C=C2)NC(=O)OCC3=CC=CC=C3 |
Canonical SMILES | COC(=O)C1=CC=CC(=C1F)C2=CC=C(C=C2)NC(=O)OCC3=CC=CC=C3 |
Chemical Identity and Fundamental Properties
Methyl 4'-(((benzyloxy)carbonyl)amino)-2-fluoro-[1,1'-biphenyl]-3-carboxylate belongs to the class of carbamate derivatives, specifically those with a biphenyl scaffold. This compound is characterized by a distinctive chemical structure featuring several key functional groups that contribute to its chemical behavior and potential applications in various fields, particularly in medicinal chemistry and pharmaceutical research.
Basic Chemical Information
The compound is identified by various chemical identifiers that help in its precise recognition in scientific literature and chemical databases. These identifiers are crucial for researchers working with this compound.
Table 1: Chemical Identifiers of Methyl 4'-(((benzyloxy)carbonyl)amino)-2-fluoro-[1,1'-biphenyl]-3-carboxylate
Parameter | Value |
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CAS Number | 1381944-37-1 |
Molecular Formula | C22H18FNO4 |
Molecular Weight | 379.4 g/mol |
VCID | VC2708650 |
The compound's structural features include a biphenyl core with a fluorine atom at the 2-position, a benzyloxycarbonyl (Cbz) amino group at the 4'-position, and a methyl ester group at the 3-position. These functional groups play significant roles in determining the compound's physical properties, chemical reactivity, and potential biological activities.
Structural Features and Significance
The biphenyl scaffold serves as a rigid backbone that positions the functional groups in specific spatial orientations, which is often crucial for biological activity. The fluorine atom at the 2-position influences the electron distribution across the molecule, potentially affecting its metabolic stability and binding affinity to biological targets. The benzyloxycarbonyl amino group at the 4'-position introduces a carbamate functionality, which can participate in hydrogen bonding interactions with biological targets.
The methyl ester group at the 3-position represents a carboxylic acid derivative that can undergo various chemical transformations, making this compound valuable as a synthetic intermediate. This functional group diversity makes the compound particularly interesting for medicinal chemists seeking to develop structure-activity relationships or optimize lead compounds for drug discovery programs.
Physical Properties and Characterization
The physical properties of Methyl 4'-(((benzyloxy)carbonyl)amino)-2-fluoro-[1,1'-biphenyl]-3-carboxylate are largely determined by its molecular structure, particularly the presence of various functional groups that influence intermolecular interactions.
Physical State and Appearance
At standard temperature and pressure, Methyl 4'-(((benzyloxy)carbonyl)amino)-2-fluoro-[1,1'-biphenyl]-3-carboxylate typically appears as a solid. The exact appearance may vary depending on purity and crystalline form, but it is generally a crystalline solid with a characteristic color ranging from white to off-white.
Solubility Profile
The solubility of this compound is influenced by its functional groups. The presence of both polar (carbamate, ester) and non-polar (biphenyl, benzyl) moieties gives it a balanced solubility profile. It typically exhibits good solubility in organic solvents such as dichloromethane, chloroform, acetonitrile, and dimethyl sulfoxide. Its solubility in water is expected to be limited due to the predominance of hydrophobic groups in its structure.
Spectroscopic Characterization
The compound can be characterized using various spectroscopic techniques, each providing specific information about its structure:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton (¹H) NMR would show distinctive signals for the aromatic protons of the biphenyl and benzyl groups, the methyl ester, and the carbamate NH. Fluorine-19 (¹⁹F) NMR would show a characteristic signal for the fluorine atom.
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Infrared (IR) Spectroscopy: Would reveal characteristic absorption bands for the carbonyl groups of the ester and carbamate functionalities, as well as the N-H stretching of the carbamate.
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Mass Spectrometry: Would typically show a molecular ion peak at m/z 379 corresponding to the molecular weight, along with characteristic fragmentation patterns.
Comparative Analysis with Structural Analogs
Understanding the relationship between Methyl 4'-(((benzyloxy)carbonyl)amino)-2-fluoro-[1,1'-biphenyl]-3-carboxylate and its structural analogs provides valuable insights into structure-activity relationships and potential applications.
Comparison with Position Isomers
A notable structural analog is Methyl 4'-(((benzyloxy)carbonyl)amino)-6-fluoro-[1,1'-biphenyl]-3-carboxylate, which differs only in the position of the fluorine atom (6-position instead of 2-position). This seemingly minor structural difference can significantly impact the compound's properties and biological activities due to alterations in electron distribution, molecular geometry, and potential binding interactions .
Functional Group Variations
Other structural analogs might include variations in the protecting group (alternatives to the benzyloxycarbonyl group), the ester functionality (different alkyl esters or carboxylic acid derivatives), or the substitution pattern on the biphenyl scaffold. Each of these variations would introduce specific changes to the compound's physical properties, chemical reactivity, and potential biological activities.
For example, compounds with different carbamate protecting groups might exhibit altered stability profiles or different ease of deprotection, while variations in the ester group could affect lipophilicity and metabolic stability.
Research Challenges and Future Directions
The research landscape surrounding Methyl 4'-(((benzyloxy)carbonyl)amino)-2-fluoro-[1,1'-biphenyl]-3-carboxylate presents both challenges and opportunities for future investigations.
Synthetic Optimization
Current synthetic approaches to this compound likely involve multiple steps and possibly challenging purification procedures due to its structural complexity. Future research could focus on developing more efficient synthetic routes, potentially employing modern methodologies such as:
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Flow chemistry for improved reaction control and scalability
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Catalytic methods for more selective functionalization
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Green chemistry approaches to reduce environmental impact and improve sustainability
These synthetic advancements would facilitate larger-scale production and more comprehensive evaluation of the compound's properties and applications.
Comprehensive Biological Evaluation
A systematic investigation of the compound's biological activities represents an important direction for future research. This would involve:
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Screening against a diverse panel of biological targets to identify potential activities
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Detailed mechanism-of-action studies for any identified activities
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Structure-activity relationship studies to understand the contribution of each structural element to biological activity
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Pharmacokinetic and toxicological evaluations to assess drug-likeness
Such comprehensive biological characterization would provide valuable insights into the compound's potential therapeutic applications.
Computational Studies
Computational approaches could significantly enhance our understanding of this compound's properties and behavior. These might include:
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Molecular modeling to predict binding interactions with potential biological targets
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Quantum mechanical calculations to understand electronic properties and reactivity
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Molecular dynamics simulations to evaluate conformational preferences and stability
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In silico ADME (Absorption, Distribution, Metabolism, Excretion) predictions to guide optimization efforts
These computational studies would complement experimental investigations and potentially guide more targeted research efforts.
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